molecular formula C24H26N2O6 B8198875 (S)-2,5-Dioxopyrrolidin-1-yl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate

(S)-2,5-Dioxopyrrolidin-1-yl 3-([1,1'-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B8198875
M. Wt: 438.5 g/mol
InChI Key: RLPSKRFMSNOVGP-IBGZPJMESA-N
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Description

(S)-2,5-Dioxopyrrolidin-1-yl 3-([1,1’-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a biphenyl group, a pyrrolidinone ring, and a tert-butoxycarbonyl-protected amino group. Its synthesis and reactivity make it a valuable molecule in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,5-Dioxopyrrolidin-1-yl 3-([1,1’-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.

    Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Final Coupling: The protected amino acid derivative is coupled with the biphenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2,5-Dioxopyrrolidin-1-yl 3-([1,1’-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the pyrrolidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2,5-Dioxopyrrolidin-1-yl 3-([1,1’-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (S)-2,5-Dioxopyrrolidin-1-yl 3-([1,1’-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-2,5-Dioxopyrrolidin-1-yl 3-phenylpropanoate: Similar structure but lacks the biphenyl group.

    (S)-2,5-Dioxopyrrolidin-1-yl 3-(4-methoxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoate: Contains a methoxy group instead of a biphenyl group.

Uniqueness

(S)-2,5-Dioxopyrrolidin-1-yl 3-([1,1’-biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to its combination of a biphenyl group and a protected amino acid, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring precise molecular interactions.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-24(2,3)31-23(30)25-19(22(29)32-26-20(27)13-14-21(26)28)15-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-12,19H,13-15H2,1-3H3,(H,25,30)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPSKRFMSNOVGP-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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